2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in a study . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using single-crystal X-ray diffraction technique . These studies also serve to establish unambiguously the crystal packing of these compounds .Scientific Research Applications
Antioxidant Potential
2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide and its derivatives have been studied for their antioxidant properties. A particular derivative showed 1.5 times higher antioxidant ability than butylated hydroxytoluene, as determined by a Ferric reducing antioxidant power assay (Šermukšnytė et al., 2022).
Anticancer Activity
Compounds derived from this compound have been evaluated for their anticancer properties. For instance, synthesized derivatives exhibited significant activity against prostate cancer cell lines, with IC50 values ranging from 87.2-400 μM (Han et al., 2018).
Central Nervous System Effects
Research has also explored the effects of these compounds on the central nervous system (CNS) in mice, providing insights into potential neurological impacts or therapeutic applications (Maliszewska-Guz et al., 2005).
Antimicrobial Properties
Studies have shown that certain derivatives possess antimicrobial activities. The influence of these compounds on various bacterial strains has been examined, highlighting their potential as antimicrobial agents (Popiołek et al., 2011).
Enzyme Inhibition
Some synthesized compounds from this compound have been screened for their enzyme inhibition properties, particularly targeting lipase and α-glucosidase, which are key enzymes in metabolic pathways (Bekircan et al., 2015).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole and triazole derivatives, have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
The presence of the triazole ring, for instance, could potentially allow the compound to interact with various enzymes and receptors, thereby altering their function .
Biochemical Pathways
Similar compounds have been reported to impact a variety of biochemical pathways, depending on their specific targets .
Result of Action
Based on the known activities of similar compounds, it can be inferred that the compound may have a range of potential effects, depending on its specific targets and mode of action .
Future Directions
The study of similar compounds suggests that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . Future studies are warranted to compare the neuroprotective activity of the active compounds with positive control and to address the outcome in differentiated SH-SY5Y cells as well as the SH-SY5Y and HMC .
Properties
IUPAC Name |
2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S/c1-3-18-12(9-4-6-10(20-2)7-5-9)16-17-13(18)21-8-11(19)15-14/h4-7H,3,8,14H2,1-2H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLJXSKEBAPQNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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